3-(4-Hydroxyphenyl)chroman-7-ol is a member of hydroxyisoflavans. Equol has been used in trials studying the treatment of Breast Cancer. A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.
Related Compounds
Daidzein
Compound Description: Daidzein (7,4′-dihydroxyisoflavone) is a type of isoflavone found abundantly in soybeans and soy foods []. It serves as the primary precursor to equol, undergoing biotransformation by intestinal microbiota in a subset of individuals [, ].
Relevance: Daidzein's relevance to equol lies in their direct metabolic relationship. Equol is produced in the intestines through the bacterial conversion of daidzein [, , , ]. This metabolic process is crucial as equol exhibits more potent estrogenic and antioxidant activities than daidzein []. Therefore, understanding daidzein's metabolism and the factors influencing its conversion to equol is crucial for comprehending the health benefits associated with soy consumption.
Genistein
Compound Description: Genistein (4′,5,7-trihydroxyisoflavone) is another prominent isoflavone found in soybeans and, like daidzein, is metabolized by intestinal bacteria [, , ]. It is known for its potent tyrosine protein kinase inhibitory activity [].
Dihydrodaidzein
Compound Description: Dihydrodaidzein (7,4′-dihydroxyisoflavanone) is an intermediate metabolite in the conversion of daidzein to equol []. This metabolic step is facilitated by the enzyme dihydrodaidzein reductase (DHDR), found in equol-producing bacteria [].
Relevance: Dihydrodaidzein is a crucial link in the metabolic pathway leading to equol formation. As a direct precursor to equol, the efficiency of dihydrodaidzein production significantly influences the amount of equol ultimately available []. Thus, understanding the enzymes and factors influencing this metabolic step is crucial for developing strategies to enhance equol production in individuals.
Tetrahydrodaidzein
Compound Description: Tetrahydrodaidzein is another intermediate metabolite in the equol biosynthesis pathway. The enzyme tetrahydrodaidzein reductase (THDR) catalyzes the conversion of dihydrodaidzein to tetrahydrodaidzein [].
Relevance: Understanding the role of tetrahydrodaidzein in the metabolic pathway is essential for elucidating the complete picture of equol biosynthesis. The presence and activity of THDR, alongside DHDR, contribute to the overall efficiency of equol production from its dietary precursor, daidzein [].
5-Hydroxy-equol
Compound Description: 5-Hydroxy-equol is a metabolite of genistein, produced by specific gut bacteria like Slackia isoflavoniconvertens [].
Relevance: While not directly involved in equol’s pathway, 5-hydroxy-equol is a product of a parallel pathway involving another major soy isoflavone, genistein. This highlights the diverse metabolic activities of the gut microbiota in transforming dietary isoflavones into bioactive compounds with potential health implications []. Comparing equol production with 5-hydroxy-equol production can provide insight into the composition and activity of an individual's gut microbiota.
Formononetin
Compound Description: Formononetin is a methoxylated isoflavone found in certain plants like red clover. It serves as a precursor to equol in ruminant animals like sheep, where rumen bacteria convert formononetin to equol [].
Relevance: While humans primarily produce equol from daidzein, the example of formononetin in ruminants demonstrates the diverse dietary sources and metabolic pathways that can lead to equol production in different species []. This highlights the complex interplay between diet, gut microbiota, and health outcomes.
17β-Estradiol
Compound Description: 17β-estradiol (E2) is the most potent naturally occurring estrogen in humans. It plays a vital role in various physiological processes, including reproductive function, bone health, and cardiovascular health [, ].
Relevance: 17β-estradiol serves as a key comparator to understand the estrogenic activity of equol. Equol, particularly S-(-)equol, exhibits a high binding affinity for estrogen receptor beta (ERβ) and can mimic the effects of estrogen in certain tissues [, , ]. This estrogenic activity of equol forms the basis for its potential therapeutic applications in hormone-dependent conditions, such as menopausal symptoms and osteoporosis.
5α-Dihydrotestosterone (DHT)
Compound Description: 5α-Dihydrotestosterone (DHT) is a potent androgen hormone synthesized from testosterone in specific tissues, including the prostate. It plays a crucial role in male sexual development and function [, ].
Relevance: Equol, specifically S-equol, has been shown to bind and inhibit DHT, thus exhibiting anti-androgenic properties [, , ]. This interaction is of particular interest in addressing androgen-dependent conditions like benign prostatic hyperplasia and prostate cancer. Studies suggest that equol's ability to bind DHT could lead to the development of novel therapeutic approaches for managing these conditions.
R-Equol & S-Equol
Compound Description: Equol exists as two stereoisomers: R-(+)-equol and S-(-)-equol. S-(-)equol is the naturally occurring enantiomer produced by intestinal bacteria, whereas R-(+)-equol does not occur naturally [, ].
Relevance: The relevance lies in the distinct biological activities of each enantiomer. S-(-)equol displays a stronger binding affinity for ERβ and is considered the more biologically active form, demonstrating more potent estrogenic effects compared to R-(+)-equol [, , , ]. This difference in activity underscores the importance of investigating the specific effects of each enantiomer in various health contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
D-fluoromethyltyrosine F-18 is under investigation in clinical trial NCT01089998 (PET/CT Imaging for Radiation Dosimetry, Plasma Pharmacokinetics, Safety and Tolerability in Healthy Volunteers and Safety, Tolerability and Diagnostic Performance of BAY86-9596 in Patients With Non-small Cell Lung Cancer, Breast Cancer, Head and Neck Cancer and Patients With Inflammations).
DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. DG026 was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.
DG-041 is a potent and selective prostanoid EP3 receptor antagonist. It is a new target for inhibition of platelet function in atherothrombotic disease.
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the protein made by one of the genes in the leukotriene pathway that has been shown to link to risk of heart attack. DG051 is designed to decrease risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
DG-172 is an orally available inverse agonist of PPARβ/δ (IC50 = 27 nM), down-regulating transcription of ANGPTL4 in mouse myoblasts (IC50 = 9.5 nM). It alters the differentiation of bone marrow cells, augmenting GM-CSF-induced development into subsets of mature and immature dendritic cells. Inverse agonists of PPARβ/δ, including DG-172, inhibit cancer cell invasion through suppression of ANGPTL4 expression. Orally available potent PPARß/d inverse agonist, inhibiting Angptl4 gene expression and augmenting GM-CSF/IL-4-induced differentiation of mature dendritic cells from bone marrow cells in culture DG-172 is an orally active potent PPARβ/δ inverse agonist (IC50 = 26.9 nM). DG-172 inhibits Angptl4 gene expression in mouse myoblasts (IC50 = 9.5 nM) in vitro. DG172 triggers a PPARβ/δ-independent myeloid lineage shift and promotes GM-CSF/IL-4-induced dendritic cell differentiation.
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the protein made by one of the genes in the leukotriene pathway that has been shown to link to risk of heart attack. DG051 is designed to decrease risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.